molecular formula C15H20O3 B2933618 Methyl 5-oxo-5-(4-propylphenyl)pentanoate CAS No. 1280638-50-7

Methyl 5-oxo-5-(4-propylphenyl)pentanoate

Cat. No.: B2933618
CAS No.: 1280638-50-7
M. Wt: 248.322
InChI Key: UOLYPIBDKOIWIJ-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5-(4-propylphenyl)pentanoate is an organic compound with the molecular formula C15H20O3 It is characterized by the presence of a ketone group and an ester group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-5-(4-propylphenyl)pentanoate typically involves the esterification of 5-oxo-5-(4-propylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5-(4-propylphenyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-5-(4-propylphenyl)pentanoic acid.

    Reduction: Formation of 5-hydroxy-5-(4-propylphenyl)pentanoate.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-oxo-5-(4-propylphenyl)pentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-5-(4-propylphenyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and ester groups within the compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxo-5-phenylpentanoate: Similar structure but lacks the propyl group.

    Methyl 5-oxo-5-(4-methylphenyl)pentanoate: Similar structure but has a methyl group instead of a propyl group.

    Methyl 5-oxo-5-(4-ethylphenyl)pentanoate: Similar structure but has an ethyl group instead of a propyl group.

Uniqueness

Methyl 5-oxo-5-(4-propylphenyl)pentanoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and interactions with biological targets

Properties

IUPAC Name

methyl 5-oxo-5-(4-propylphenyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-5-12-8-10-13(11-9-12)14(16)6-4-7-15(17)18-2/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLYPIBDKOIWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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